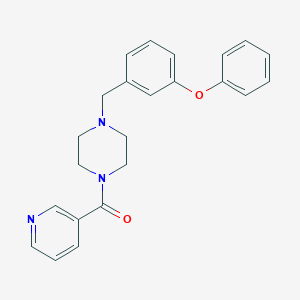
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, also known as PTZ-343, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 is a piperazine derivative that has been synthesized using a straightforward and efficient method.
Wirkmechanismus
The exact mechanism of action of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been shown to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and function. The compound has been shown to enhance the proliferation of neural stem cells, leading to an increase in the number of new neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been shown to have low toxicity, making it a safe candidate for drug development. However, the compound has some limitations for lab experiments. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. One area of research is the development of new synthetic methods for 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine that can increase its solubility and bioavailability. Another area of research is the investigation of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine as a therapeutic agent for human use is an exciting future direction for research on this compound.
Conclusion:
In conclusion, 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been investigated as a potential treatment for anxiety and depression. The compound has several advantages for lab experiments, including easy synthesis and low toxicity. There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, including the development of new synthetic methods and investigation of its therapeutic potential for other neurological and psychiatric disorders.
Synthesemethoden
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenylpiperazine with phenoxyacetic acid and 2-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. The synthesis method is scalable and can be performed on a large scale, making 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine a viable candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been investigated as a potential treatment for anxiety and depression. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
Eigenschaften
Molekularformel |
C17H18N2O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)


![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
